molecular formula C8H12N4O B10847703 5-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-1,2,4-oxadiazol-3-amine

5-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-1,2,4-oxadiazol-3-amine

Cat. No.: B10847703
M. Wt: 180.21 g/mol
InChI Key: XODBGPCGVOHHEP-PBXRRBTRSA-N
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Description

CMI-1145 is a compound that acts as an agonist for the muscarinic acetylcholine receptor M4. It has been studied for its potential therapeutic applications, particularly in the treatment of nervous system diseases and pain management .

Preparation Methods

CMI-1145 is synthesized through a series of chemical reactions starting from epibatidine, a neurotoxin isolated from the skin of Epipedobates tricolor. The synthetic route involves the modification of epibatidine to produce potent antinociceptive agents, including CMI-1145.

Chemical Reactions Analysis

CMI-1145 undergoes various chemical reactions, primarily involving its interaction with muscarinic receptors. The compound’s antinociceptive effects are mediated through the muscarinic M4 receptors located in the spinal cord. The reactions include:

Mechanism of Action

CMI-1145 exerts its effects by acting as an agonist for the muscarinic acetylcholine receptor M4. The binding of CMI-1145 to M4 receptors activates G proteins coupled to these receptors, leading to the modulation of various cellular functions. The compound’s antinociceptive effects are primarily mediated through the activation of M4 receptors in the spinal cord .

Comparison with Similar Compounds

CMI-1145 is similar to other muscarinic agonists derived from epibatidine, such as CMI-936. Both compounds exhibit potent antinociceptive effects mediated through muscarinic receptors. CMI-1145 is unique in its selectivity for the M4 receptor, which distinguishes it from other muscarinic agonists . Similar compounds include:

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

5-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-1,2,4-oxadiazol-3-amine

InChI

InChI=1S/C8H12N4O/c9-8-11-7(13-12-8)5-3-4-1-2-6(5)10-4/h4-6,10H,1-3H2,(H2,9,12)/t4-,5-,6+/m1/s1

InChI Key

XODBGPCGVOHHEP-PBXRRBTRSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1N2)C3=NC(=NO3)N

Canonical SMILES

C1CC2C(CC1N2)C3=NC(=NO3)N

Origin of Product

United States

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